molecular formula C10H6Cl2N2O2 B13631226 1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid

1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B13631226
M. Wt: 257.07 g/mol
InChI Key: MIMCZIXDMGAASJ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization and carboxylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)piperazine: Shares the 2,5-dichlorophenyl group but has a piperazine ring instead of a pyrazole ring.

    1-(2,5-Dichlorophenyl)biguanide: Contains a biguanide group linked to the 2,5-dichlorophenyl group.

Uniqueness

1-(2,5-Dichlorophenyl)-1h-pyrazole-3-carboxylic acid is unique due to its specific combination of a pyrazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H6Cl2N2O2

Molecular Weight

257.07 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)

InChI Key

MIMCZIXDMGAASJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CC(=N2)C(=O)O)Cl

Origin of Product

United States

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